大豆二乙酸酯

概述

描述

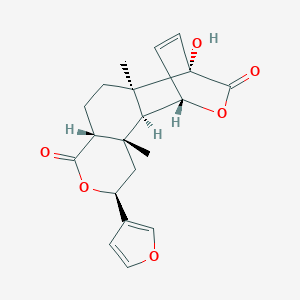

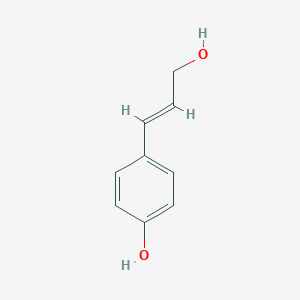

Daidzein diacetate is a derivative of Daidzein, a soy isoflavone . Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It is structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .

Synthesis Analysis

The synthesis of Daidzein diacetate has been achieved using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .Molecular Structure Analysis

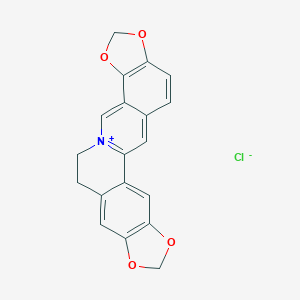

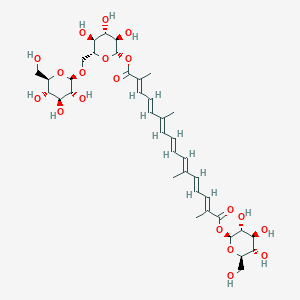

Daidzein diacetate has a molecular formula of C19H14O6 . The structure of the product was determined to be daidzein 7-O-β-D-glucoside . The interactions between daidzein and methanol were studied to investigate isoflavone extraction .科学研究应用

Cancer Treatment

Daidzein diacetate has shown promise in the treatment of cancer due to its multiple biological activities, including anti-inflammatory, antioxidant, and estrogen functions. Research suggests it may be useful in combating various forms of cancer .

Cardiovascular Health

Studies have indicated that Daidzein diacetate can contribute to cardiovascular exercise and cholesterol reduction, which are crucial in managing and preventing cardiovascular diseases .

Diabetes Management

The compound has been observed to have antidiabetic effects, making it effective in treating and potentially attenuating diabetic complications .

Osteoporosis Prevention

Due to its estrogenic functions, Daidzein diacetate may play a role in bone health, offering a potential treatment or preventive measure for osteoporosis .

Neurodegenerative Diseases

Its antioxidant properties suggest that Daidzein diacetate could be beneficial in the treatment of neurodegenerative diseases by protecting nerve cells from damage .

Skin Health

Daidzein diacetate may also be useful in treating various skin diseases, likely due to its anti-inflammatory and antioxidant properties .

Pharmacokinetic Optimization

Recent studies have focused on optimizing the solubility, permeability, and bioavailability of Daidzein diacetate through cocrystal formation with other compounds like piperazine .

Green Chemistry Applications

There is ongoing research into the enzymatic preparation of Daidzein using “green” reaction mediums such as deep eutectic solvents (DESs), which are more environmentally friendly compared to traditional solvents .

作用机制

Target of Action

Daidzein diacetate is a derivative of Daidzein, which is a plant isoflavonoid primarily isolated from leguminous plants . The primary target of Daidzein is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.

Mode of Action

Daidzein interacts with its target by inhibiting the activity of Aldehyde dehydrogenase, mitochondrial . This interaction results in changes in the metabolism of aldehydes in the body.

Biochemical Pathways

Daidzein is involved in the phenylpropane pathway in legumes . It also plays a role in the interaction between plants and the environment by mediating the symbiosis between plants and nitrogen-fixing bacteria . In the human body, Daidzein can undergo various transformations, including deglycosylation, methoxylation, hydroxylation, and acetylation . These transformations can affect various biochemical pathways and their downstream effects.

Result of Action

Daidzein has various biological activities, including antioxidant, anti-inflammatory, chemoprevention, and anticancer effects . It is structurally and functionally similar to human estrogens, which are important in preventing osteoporosis, cancer, and postmenopausal diseases

Action Environment

The action of Daidzein diacetate can be influenced by various environmental factors. For instance, the photodegradation of Daidzein in water has been studied, revealing that it can undergo degradation and transformation when exposed to light . Additionally, the use of deep eutectic solvents has been shown to increase the bioavailability of Daidzein, suggesting that the choice of solvent can significantly influence the action, efficacy, and stability of Daidzein .

安全和危害

When handling Daidzein diacetate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . The development potential of daidzein is also being reviewed . The current separation of daidzein still relies on chromatographic techniques . The application of small-molecule compounds provides a powerful option for exploring the molecular mechanisms behind FGSC development .

属性

IUPAC Name |

[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNNFNBOPWLDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438726 | |

| Record name | Daidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein diacetate | |

CAS RN |

3682-01-7 | |

| Record name | Daidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to daidzein diacetate when introduced to Phytolacca americana cell cultures?

A1: When daidzein diacetate is introduced to Phytolacca americana cell cultures, it undergoes a two-step biotransformation. First, the diacetate ester is hydrolyzed, yielding daidzein. Subsequently, the daidzein is glucosylated, producing daidzein-7-O-β-D-glucoside. Interestingly, this process leads to a much higher yield of daidzein-7-O-β-D-glucoside compared to direct glucosylation of daidzein. []

Q2: How does the biotransformation of daidzein diacetate impact its biological activity?

A2: The research demonstrates that daidzein-7-O-β-D-glucoside, the product of daidzein diacetate biotransformation, exhibits stronger anti-allergic properties than daidzein itself. Specifically, it demonstrates a higher inhibitory effect on histamine release from rat peritoneal mast cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。